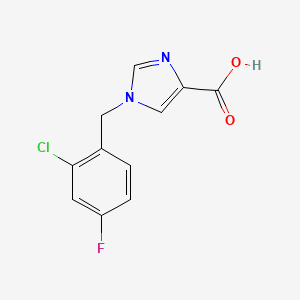

1-(2-氯-4-甲基苄基)氮杂环丁烷-3-羧酸

描述

“1-(2-Chloro-4-methylbenzyl)azetidine-3-carboxylic acid” is a chemical compound . It is related to azetidines, which are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry .

Synthesis Analysis

Azetidines can be synthesized through various methods. Some of the most important developments in recent years include the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .Molecular Structure Analysis

Azetidines are four-membered nitrogen-containing heterocycles . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .Chemical Reactions Analysis

Azetidines possess important prospects in various settings such as catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions . They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .科学研究应用

合成与表征

研究人员已经开发了氮杂环丁烷衍生物的各种合成路线和方法,突出了它们在化学合成中的潜力。氮杂环丁烷-2-羧酸的实用不对称制备展示了从廉价化学品中进行有效合成的过程,强调了氮杂环丁烷环的构建和旋光活性 α-甲基苄胺作为手性助剂的使用 (Couty 等人,2005)。另一项研究展示了通过不对称铜(I)催化的亚胺基- ylidyl [3+1]-环加成反应,从供体-受体氮杂乙烯合成手性四取代氮杂环丁烷,实现了高收率和立体控制,这证明了氮杂环丁烷衍生物在合成复杂分子结构中的多功能性 (Marichev 等人,2019)。

肽合成与修饰

氮杂环丁烷衍生物由于其构象约束而被用于肽的合成和修饰,它们是苯丙氨酸的类似物。这些化合物可以被干净地脱苄基并整合到三肽中,展示了它们在开发具有特定生物活性的新型肽中的重要性 (Couty 等人,2003)。此外,合成具有各种杂原子侧链的氮杂环丁烷-2-羧酸类似物为研究肽活性对构象的影响提供了工具 (Sajjadi 和 Lubell,2008)。

抗菌应用

氮杂环丁烷衍生物在抗菌活性方面显示出潜力。3-甲基-1H-吡唑-5(4H)-酮的氮杂环酮衍生物的合成和评价显示出对各种细菌菌株有希望的抗菌活性,突出了氮杂环丁烷基化合物在开发新的抗菌剂中的潜力 (Chopde 等人,2012)。另一项研究重点关注新型氮杂环丁烷林可酰胺,探讨了该系列中的构效关系,并表明了氮杂环丁烷衍生物在抗生素开发中的多功能性 (O'Dowd 等人,2008)。

作用机制

In terms of pharmacokinetics, the properties of azetidines can vary widely depending on their specific structure and functional groups. Factors such as solubility, stability, and permeability can all influence a compound’s absorption, distribution, metabolism, and excretion (ADME) properties .

As for the environmental factors, they can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the stability and reactivity of the compound .

安全和危害

未来方向

Azetidines and their derivatives continue to attract major attention in organic synthesis due to their unique properties and potential applications . Future research may focus on developing new synthetic strategies towards functionalized azetidines and exploring their versatility as heterocyclic synthons .

属性

IUPAC Name |

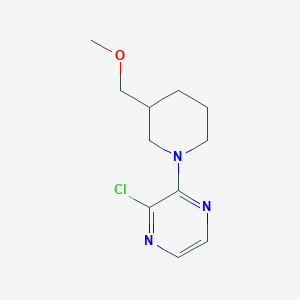

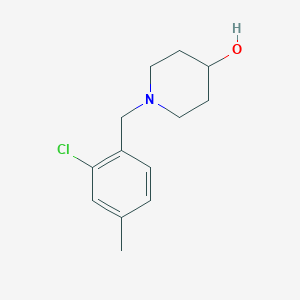

1-[(2-chloro-4-methylphenyl)methyl]azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2/c1-8-2-3-9(11(13)4-8)5-14-6-10(7-14)12(15)16/h2-4,10H,5-7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHRAWTIJLJIIOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CN2CC(C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。